molecular formula C10H15NO4 B3037832 dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate CAS No. 63478-08-0

dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate

Cat. No. B3037832
CAS RN: 63478-08-0
M. Wt: 213.23 g/mol
InChI Key: WMQKUULYWCSUGA-FNORWQNLSA-N
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Description

Dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate, also known as Methyl Orange, is an organic dye with a bright orange color1. It is used as an indicator in various scientific applications1. The molecular formula is C10H15NO4 and the molecular weight is 213.233 g/mol2.



Synthesis Analysis

The synthesis analysis of dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate is not readily available from the search results. For more detailed information, it is recommended to refer to specialized chemical databases or literature3.



Molecular Structure Analysis

The molecular structure of dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms2. For a detailed structural analysis, it would be beneficial to refer to a dedicated chemical structure database or software.



Chemical Reactions Analysis

The specific chemical reactions involving dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate are not provided in the search results. For comprehensive information on its reactivity and involved chemical reactions, consulting specialized chemical literature or databases is advised3.



Physical And Chemical Properties Analysis

The physical and chemical properties of dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate are not detailed in the search results. For a comprehensive analysis of its physical and chemical properties, it is recommended to consult specialized chemical databases3.


Scientific Research Applications

Chromatographic Behavior and Absolute Configuration

Dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate has been studied for its chromatographic behavior and absolute configuration. Research has shown that the enantiomers of this compound, obtained from racemate separation, can be identified through chiral chromatography, with their absolute configuration confirmed by ECD and VCD spectroscopies. This study provides a comprehensive understanding of the chromatographic behavior of these enantiomers on major chiral stationary phases (Ramillien et al., 2012).

Complexation with Lanthanide Cations

In another study, the complexation behavior of a derivative of dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate with lanthanide metal ions (Sm3+, Eu3+, Yb3+, Tb3+) was explored. The research focused on the electrochemical characterization of the compound and its interaction with these metal ions, using techniques such as electrochemistry and UV-Vis spectroscopy (Amarandei et al., 2014).

Broadband Nonlinear Optical Material

Research into pyrene derivatives, including compounds related to dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate, has shown their potential as broadband nonlinear optical materials. Studies indicate that these compounds exhibit a positive third-order nonlinear refractive index with high linear transmission, making them promising candidates for applications in nonlinear optics (Wu et al., 2017).

Synthesis of 1,4-Dihydropyridine Derivatives

A study on the synthesis of 1,4-dihydropyridine derivatives using compounds related to dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate revealed a process that produces high yields. The research offers insights into the synthetic routes and mechanisms involved in creating these derivatives, which have various applications in chemistry (Stanovnik et al., 2002).

Safety And Hazards

The safety and hazards associated with dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate are not specified in the search results. For detailed safety information and potential hazards, it is advised to refer to material safety data sheets or other safety resources3.


Future Directions

The future directions for research or applications involving dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate are not provided in the search results. For insights into potential future directions, it is suggested to review recent scientific literature in the field3.


properties

IUPAC Name

dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-11(2)7-5-6-8(9(12)14-3)10(13)15-4/h5-7H,1-4H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQKUULYWCSUGA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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